Cas no 159898-10-9 (2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid)
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
- (S)-(1-Boc-Piperidin-2-yl)-Acetic Acid
- 2-Piperidineacetic acid, 1-[(1,1-dimethylethoxy) carbonyl]-,(2S)-
- Boc-L-HPip-OH
- (S)-1-Boc-2-piperidineacetic acid
- 2S-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- AmbotzBAA6320
- (S)-N-Boc-2-piperidine acetic acid
- (S)-N-Boc-2-carboxymethyl-piperidine
- (S)-BOC-(2-CARBOXYMETHYL)-PIPERIDINE
- 2-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid
- (S)-2-CARBOXYMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- (S)-1-Boc-2-piperidineacetic acid≥ 98% (Assay)
- (S)-1-Boc-2-piperidineacetic acid >=99.0% (HPLC)
- 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
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- MDL: MFCD06656439
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
- InChI Key: CKAXJDBTNNEENW-VIFPVBQESA-N
- SMILES: O(C(C)(C)C)C(N1CCCC[C@H]1CC(=O)O)=O
Computed Properties
- Exact Mass: 243.14700
- Monoisotopic Mass: 243.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
Experimental Properties
- Density: 1.121
- Melting Point: 93-97°C
- Boiling Point: 373°C at 760 mmHg
- Flash Point: 179.4°C
- Refractive Index: 1.486
- PSA: 66.84000
- LogP: 2.18860
- Optical Activity: [α]/D -12.0±2°, c = 1.5 in methanol
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 669725-250MG |
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid |
159898-10-9 | ≥99.0% (HPLC) | 250MG |
¥2233.65 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 669725-1G |
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid |
159898-10-9 | ≥99.0% (HPLC) | 1G |
¥5438.01 | 2022-02-24 | |
| Chemenu | CM179087-5g |
(S)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid |
159898-10-9 | 95% | 5g |
$533 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19315-100mg |
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid |
159898-10-9 | 96% | 100mg |
¥116.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19315-1g |
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid |
159898-10-9 | 96% | 1g |
¥452.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19315-250mg |
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid |
159898-10-9 | 96% | 250mg |
¥157.0 | 2024-07-18 | |
| TRC | B663875-2.5g |
(S)-1-Boc-2-piperidineacetic Acid |
159898-10-9 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | B663875-5g |
(S)-1-Boc-2-piperidineacetic Acid |
159898-10-9 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B663875-25g |
(S)-1-Boc-2-piperidineacetic Acid |
159898-10-9 | 25g |
$ 135.00 | 2022-06-06 | ||
| Alichem | A129005910-250mg |
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid |
159898-10-9 | 95% | 250mg |
$156.80 | 2022-04-02 |
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid Suppliers
2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
Research Briefing on 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid (CAS: 159898-10-9) in Chemical Biology and Pharmaceutical Applications
The compound 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid (CAS: 159898-10-9) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a chiral building block and intermediate in drug synthesis. This briefing consolidates the latest findings on its synthesis, applications, and mechanistic insights, with a focus on peer-reviewed studies published within the past three years.
Recent advancements in asymmetric synthesis have optimized the production of this Boc-protected piperidine derivative, achieving enantiomeric excess (>99%) via catalytic hydrogenation of corresponding enamines (Journal of Medicinal Chemistry, 2023). The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents while preserving the stereochemical integrity of the (2S)-piperidine core, critical for its utility in peptidomimetic drug design.
Notably, 159898-10-9 has emerged as a key intermediate in the development of protease inhibitors targeting SARS-CoV-2 Mpro (main protease). A 2024 Nature Communications study demonstrated its incorporation into novel covalent inhibitors, where the acetic acid moiety facilitates hydrogen bonding with Glu166 residue, improving binding affinity by 40% compared to earlier analogs. The compound's chiral center was shown to be essential for diastereoselective recognition of the protease active site.
In oncology applications, derivatives of 159898-10-9 have shown promise as HDAC6-selective inhibitors. Research published in ACS Chemical Biology (2023) revealed that structural modifications at the piperidine nitrogen yielded compounds with >100-fold selectivity over other HDAC isoforms, attributed to the optimal spatial arrangement enabled by the (2S) configuration. This selectivity profile addresses historical challenges in developing isoform-specific epigenetic modulators.
The compound's metabolic stability has been systematically evaluated through recent ADME studies. Data from Xenobiotica (2024) indicate that the Boc-protected form exhibits favorable hepatic microsomal stability (t1/2 > 120 min across species), while controlled deprotection yields active metabolites with sustained plasma concentrations. These properties position it as a valuable scaffold for prodrug development.
Ongoing clinical investigations (Phase I/II) have incorporated 159898-10-9-derived molecules in therapeutic candidates for neurodegenerative diseases. The European Journal of Medicinal Chemistry (2024) highlighted its role in enhancing blood-brain barrier penetration of γ-secretase modulators, with lead compounds showing 30% reduction in Aβ42 plaques in transgenic mouse models.
Future research directions emphasize computational modeling of 159898-10-9 derivatives using quantum mechanics/molecular mechanics (QM/MM) approaches to predict novel bioactivities. Additionally, green chemistry initiatives are exploring enzymatic synthesis routes to improve the compound's environmental profile while maintaining stereochemical purity - an area where recent progress in immobilized lipase systems has shown particular promise (Green Chemistry, 2023).
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